

D-Galactose-13C-2 CAS number and molecular weight.

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Compound of Interest

Compound Name: D-Galactose-13C-2

Cat. No.: B12404421

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In-Depth Technical Guide to D-Galactose-2-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on D-Galactose-2-13C, a stable isotope-labeled monosaccharide crucial for metabolic research. This document details its chemical properties, metabolic pathways, and methodologies for its application in experimental settings, particularly in metabolic flux analysis.

Core Data Presentation

Physicochemical Properties of D-Galactose-2-13C

Property	Value	Reference
CAS Number	314062-47-0	[1][2]
Molecular Formula	13C C5H12O6	[1][2]
Molecular Weight	181.15 g/mol	[1][2]
Appearance	White to off-white solid powder	
Isotopic Purity	Typically ≥99 atom % 13C	[2]

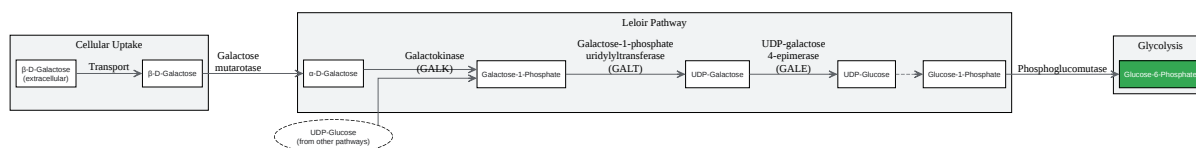
Quantitative Analysis of D-Galactose and its Metabolites

The following table summarizes representative quantitative data from studies utilizing ¹³C-labeled galactose for metabolic analysis. These values can serve as a reference for experimental design and data interpretation.

Analyte	Sample Matrix	Concentration Range	Analytical Method	Reference
D-Galactose	Human Plasma	0.1 - 5 µmol/L	GC-MS	[3]
D-Galactose (postabsorptive)	Healthy Adult Plasma	0.12 ± 0.03 µmol/L	GC-MS	[3]
D-Galactose (postabsorptive)	Diabetic Patient Plasma	0.11 ± 0.04 µmol/L	GC-MS	[3]
D-Galactose (postabsorptive)	Galactosemia Patient Plasma	1.44 ± 0.54 µmol/L	GC-MS	[3]
¹³ C-Galactose & ¹³ C-Glucose	Human Plasma (during exercise)	Quantifiable from 100 µL	LC/IRMS	[4]

Metabolic Signaling Pathway

The primary metabolic pathway for D-galactose is the Leloir pathway. D-Galactose-2-¹³C is metabolized through this same pathway, allowing researchers to trace the fate of the ¹³C label through various downstream metabolites.

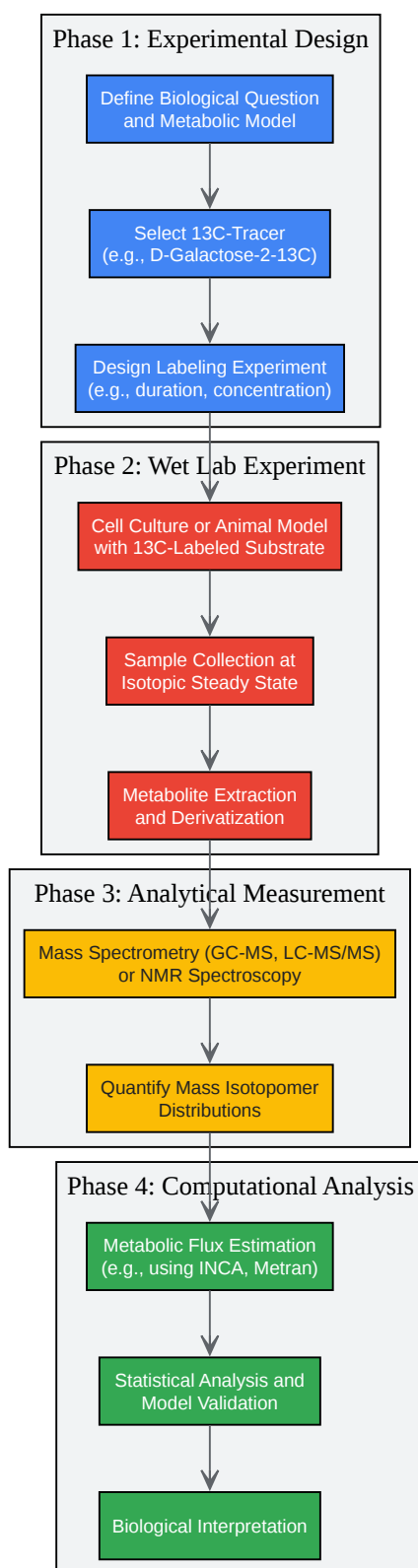


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Caption: The Leloir pathway for the metabolism of D-galactose.

Experimental Workflow

The use of D-Galactose-2- ^{13}C in metabolic research typically follows the workflow of a ^{13}C -Metabolic Flux Analysis (^{13}C -MFA) experiment. This involves introducing the labeled substrate to a biological system and tracking its incorporation into various metabolites.



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Caption: A typical workflow for a ^{13}C -Metabolic Flux Analysis experiment.

Experimental Protocols

General Experimental Design for ^{13}C -MFA

A successful ^{13}C -MFA experiment using D-Galactose-2- ^{13}C requires careful planning.

- **Objective Definition:** Clearly define the metabolic pathways of interest and the specific fluxes to be quantified.
- **Tracer Selection:** D-Galactose-2- ^{13}C is suitable for tracing the entry of galactose into the central carbon metabolism. The choice of labeling position influences the information that can be obtained.
- **Culture Conditions:** For in vitro studies, use a minimal medium with D-Galactose-2- ^{13}C as the sole carbon source to avoid dilution of the label.^[2] Ensure that the cells reach both a metabolic and isotopic steady state before harvesting.^[2]
- **Animal Studies:** For in vivo experiments, the labeled galactose can be administered orally or via injection.^[4] The dosage and timing of sample collection will depend on the specific research question and the metabolic turnover rates in the tissues of interest.

Sample Preparation and Metabolite Extraction

Proper sample handling is critical to preserve the in vivo metabolic state.

- **Quenching:** Rapidly quench metabolic activity, for example, by using cold methanol or liquid nitrogen.
- **Extraction:** Extract metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.
- **Derivatization (for GC-MS):** For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like amino acids and organic acids often require derivatization to increase their volatility. A common method is silylation.

Analysis by Mass Spectrometry (MS)

MS is a powerful technique for determining the incorporation of ^{13}C into metabolites.

- **Instrumentation:** Both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. GC-MS is well-suited for the analysis of derivatized amino acids and organic acids, while LC-MS is advantageous for analyzing intact, non-volatile metabolites.
- **Data Acquisition:** In GC-MS, selected ion monitoring (SIM) can be used to monitor specific fragment ions and their isotopologues. For LC-MS, high-resolution mass spectrometers are beneficial for accurately determining the mass isotopomer distributions.
- **Data Analysis:** The raw mass spectral data is processed to correct for the natural abundance of ^{13}C and to determine the mass isotopomer distribution (MID) for each metabolite of interest. This MID is then used in the flux estimation step.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the positional labeling of metabolites.

- **Sample Preparation:** Samples for NMR analysis typically require higher concentrations of metabolites compared to MS. Lyophilized cell extracts are often redissolved in a deuterated solvent (e.g., D_2O).
- **^{13}C NMR:** One-dimensional and two-dimensional ^{13}C NMR experiments can be performed to identify the labeled carbon positions within a molecule.
- **Data Analysis:** The analysis of ^{13}C NMR spectra allows for the determination of positional isotopomers, which can provide complementary information to the MIDs obtained from MS and can be crucial for resolving certain metabolic fluxes.

Metabolic Flux Estimation

The final step involves using the measured isotopic labeling data to calculate the intracellular metabolic fluxes.

- **Software:** Several software packages are available for ^{13}C -MFA, such as INCA, Metran, and OpenFLUX2.^[5]

- **Modeling:** These programs use an iterative algorithm to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs and other physiological data (e.g., substrate uptake and product secretion rates).
- **Statistical Validation:** A goodness-of-fit test is performed to ensure that the model provides a statistically acceptable fit to the data. Confidence intervals for the estimated fluxes are also calculated to assess their precision.

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Phone: (601) 213-4426

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